molecular formula C13H24O3 B14687714 Tert-butyl cyclooctanecarboperoxoate CAS No. 25023-19-2

Tert-butyl cyclooctanecarboperoxoate

Cat. No.: B14687714
CAS No.: 25023-19-2
M. Wt: 228.33 g/mol
InChI Key: NIBJOGQGLDDLQC-UHFFFAOYSA-N
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Description

Tert-butyl cyclooctanecarboperoxoate is an organic peroxoate ester characterized by a cyclooctane backbone substituted with a tert-butyl peroxycarboxylate group. Such compounds are typically employed as radical initiators in polymerization reactions or as oxidizing agents in organic synthesis. Their reactivity stems from the labile O–O bond in the peroxo group, which readily undergoes homolytic cleavage under thermal or photolytic conditions to generate free radicals.

Properties

CAS No.

25023-19-2

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl cyclooctanecarboperoxoate

InChI

InChI=1S/C13H24O3/c1-13(2,3)16-15-12(14)11-9-7-5-4-6-8-10-11/h11H,4-10H2,1-3H3

InChI Key

NIBJOGQGLDDLQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)C1CCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cyclooctanecarboperoxoate typically involves the reaction of cyclooctanecarboxylic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include sulfuric acid and various metal catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclooctanecarboperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl cyclooctanecarboperoxoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl cyclooctanecarboperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Tert-butyl cyclooctanecarboperoxoate : Contains a cyclooctane ring fused to a peroxoate ester group (–O–O–CO–O–t-Bu). This structure confers high reactivity due to the peroxo bond.
  • Tert-butyl alcohol (t-BuOH) : A simple tertiary alcohol (C₄H₁₀O) with a hydroxyl group (–OH) attached to a tert-butyl moiety. It is primarily used as a solvent or intermediate, with moderate flammability (Flash Point: 52°F) and low reactivity (Reactivity Rating: 0) .
  • Tert-butyl hydroperoxide (TBHP) : A liquid peroxide (C₄H₁₀O₂) with a –O–O–H group. It is thermally unstable and used as an oxidizer, posing explosion risks under confinement .

Physicochemical Properties

Property This compound* Tert-butyl Alcohol Tert-butyl Hydroperoxide (General Data)
Molecular Formula C₁₃H₂₄O₄ C₄H₁₀O C₄H₁₀O₂
Molecular Weight (g/mol) ~262.3 74.1 90.1
Boiling Point Decomposes before boiling 180°F (82.4°C) 89°C (decomposes)
Flash Point Not available (likely <25°C) 52°F (11°C) 40°C
Reactivity High (peroxo bond) Low (Reactivity Rating: 0) High (explosive decomposition risk)

*Data inferred from peroxoate class properties due to lack of direct evidence.

Hazard and Stability Profiles

  • This compound : Expected to exhibit high reactivity and thermal instability typical of organic peroxides. May decompose explosively under heat, friction, or contamination. Requires refrigeration (e.g., –20°C) and inert storage conditions.
  • Tert-butyl alcohol : Lower hazard profile (Health Risk 2, Flammability 3) but poses risks of skin/eye irritation and central nervous system depression at high exposures .

Handling and Regulatory Considerations

  • Peroxoates : Require stringent controls (e.g., explosion-proof equipment, minimal inventory) absent in t-BuOH handling. Unlike t-BuOH, which has established OSHA exposure limits (100 ppm TWA), peroxoates often lack occupational exposure guidelines due to their instability .
  • Storage : t-BuOH is stored in cool, ventilated areas away from oxidizers , whereas peroxoates demand segregation from reducing agents and metals.

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